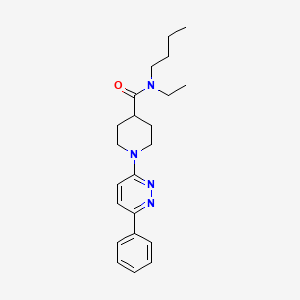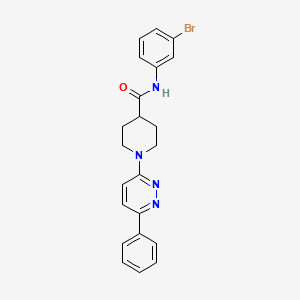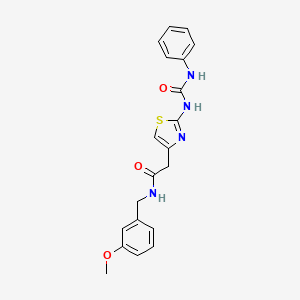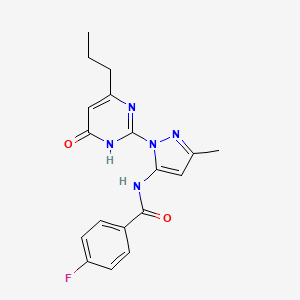
1-(4-fluorobenzyl)-5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluorophenyl)-1-[(4-Fluorophenyl)methyl]-3-Hydroxy-4-(4-Methylphenyl)-2,5-Dihydro-1H-Pyrrol-2-One is a complex organic compound with a unique structure that includes fluorine, hydroxyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-1-[(4-Fluorophenyl)methyl]-3-Hydroxy-4-(4-Methylphenyl)-2,5-Dihydro-1H-Pyrrol-2-One involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of fluorine and methyl groups. Common synthetic routes may involve:
Formation of the Pyrrol-2-One Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Groups: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Addition of Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its fluorine atoms can enhance binding affinity and specificity.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. Fluorinated compounds are often explored for their ability to modulate biological activity and improve drug efficacy.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Fluorophenyl)-1-[(4-Fluorophenyl)methyl]-3-Hydroxy-4-(4-Methylphenyl)-2,5-Dihydro-1H-Pyrrol-2-One involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with target molecules, enhancing binding affinity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, 5-(3-Fluorophenyl)-1-[(4-Fluorophenyl)methyl]-3-Hydroxy-4-(4-Methylphenyl)-2,5-Dihydro-1H-Pyrrol-2-One has a unique combination of fluorine, hydroxyl, and methyl groups, which can enhance its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C24H19F2NO2 |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H19F2NO2/c1-15-5-9-17(10-6-15)21-22(18-3-2-4-20(26)13-18)27(24(29)23(21)28)14-16-7-11-19(25)12-8-16/h2-13,22,28H,14H2,1H3 |
Clave InChI |
ORCXFSRIEJYQEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CC4=CC=C(C=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-Chlorophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11276042.png)
![3,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11276052.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B11276060.png)
![2-[4-(1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide](/img/structure/B11276068.png)
![1-[7-(2-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]butan-1-one](/img/structure/B11276082.png)





![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B11276115.png)
